(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, often involving aromatic compounds.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the difluoromethoxy moiety.
Cyclization: The intermediate compound undergoes cyclization to form the indan structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of alcohols or hydrocarbons.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine
- [(1R)-1-[3-(difluoromethoxy)phenyl]ethyl][2-(1,3-thiazol-2-yl)ethyl]amine
Uniqueness
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features, such as the indan-1-ol core and the difluoromethoxy group
Properties
CAS No. |
1270301-29-5 |
---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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